molecular formula C9H16N2S B14530762 2-(Hexylsulfanyl)-1H-imidazole CAS No. 62652-37-3

2-(Hexylsulfanyl)-1H-imidazole

Cat. No.: B14530762
CAS No.: 62652-37-3
M. Wt: 184.30 g/mol
InChI Key: IVXBRWXFBRDPSL-UHFFFAOYSA-N
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Description

Contextualization of the Imidazole (B134444) Heterocycle in Organic Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. tsijournals.comhumanjournals.com This structural motif is not merely a synthetic curiosity but is found in a variety of important biological molecules, including the amino acid histidine and the neurotransmitter histamine. tsijournals.comatamankimya.comdrugbank.com

The imidazole ring is a planar, five-membered system with three carbon and two nitrogen atoms. humanjournals.com It is classified as an aromatic compound due to the presence of a sextet of π-electrons. humanjournals.com One nitrogen atom is of the pyrrole (B145914) type, while the other is of the pyridine (B92270) type. chemicalbook.com This arrangement results in a highly polar compound with a significant dipole moment. tsijournals.comhumanjournals.com Imidazole is also amphoteric, meaning it can act as both an acid and a base. humanjournals.comwikipedia.org

Below is a table summarizing the fundamental properties of the parent imidazole molecule.

PropertyValue
Molecular FormulaC₃H₄N₂
Melting Point88–91°C chemicalbook.com
Boiling Point256°C chemicalbook.com
Dipole Moment3.61 D humanjournals.com
pKa (as an acid)14.0 humanjournals.com
pKa of conjugate acid~7 wikipedia.org
Resonance Energy14.2 kcal/mol chemicalbook.com

This table presents data for the unsubstituted imidazole ring.

The versatility of the imidazole ring allows for the synthesis of a wide array of substituted derivatives. researchgate.netmdpi.comrsc.org These substitutions can dramatically alter the physical and chemical properties of the parent molecule, leading to a broad spectrum of applications. nih.govhumanjournals.com Substituted imidazoles are integral to medicinal chemistry, with derivatives exhibiting a range of biological activities. nih.govajrconline.org They are also utilized in materials science and as catalysts in organic synthesis. tsijournals.commdpi.com The development of new synthetic methodologies continues to expand the accessible chemical space of substituted imidazoles. rsc.orgresearchgate.net

Rationale for Investigating 2-(Hexylsulfanyl)-1H-imidazole

The specific substitution of a hexylsulfanyl group at the 2-position of the imidazole ring introduces unique electronic and steric features, making it a compelling subject for research.

The incorporation of alkylsulfanyl (thioether) groups into heterocyclic systems is a known strategy to modulate their chemical and biological properties. osi.lvacs.org Thioethers can influence the electron density of the heterocyclic ring and participate in various chemical transformations. researchtrends.net In the context of imidazoles, the sulfur atom can act as a soft nucleophile and can be oxidized to sulfoxides and sulfones, further expanding the chemical diversity. The synthesis of thioether-containing imidazoles has been explored, often involving the reaction of a thiol with a suitable imidazole precursor. researchgate.net

Research into 2-alkylsulfanyl-substituted imidazoles and related thioether-containing heterocycles points towards several potential areas of investigation. researchgate.netresearchgate.net These include exploring their coordination chemistry with metal ions, their potential as ligands in catalysis, and their utility as building blocks for more complex molecular architectures. researchgate.neteurjchem.com Furthermore, the biological activities of such compounds are often a primary focus, with studies exploring their potential as antimicrobial or other therapeutic agents. nih.govnih.gov

Scope and Objectives of Academic Inquiry Pertaining to this compound

The academic inquiry into this compound would logically encompass several key objectives. A primary goal would be the development and optimization of synthetic routes to this specific compound and its analogues. researchgate.net A thorough characterization of its physicochemical properties, including its spectroscopic data (NMR, IR, MS) and X-ray crystal structure, would be essential to understand its molecular geometry and electronic distribution.

Subsequent research would likely focus on exploring the reactivity of the hexylsulfanyl group and the imidazole core. This could involve oxidation of the sulfur, electrophilic and nucleophilic substitution reactions on the imidazole ring, and N-alkylation or acylation. nih.gov A significant trajectory would be the investigation of its potential applications, for instance, as a ligand in coordination chemistry or as a scaffold in medicinal chemistry research programs. uni-lj.siresearchgate.net The structure-activity relationships of related compounds suggest that even minor modifications can significantly impact their properties. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62652-37-3

Molecular Formula

C9H16N2S

Molecular Weight

184.30 g/mol

IUPAC Name

2-hexylsulfanyl-1H-imidazole

InChI

InChI=1S/C9H16N2S/c1-2-3-4-5-8-12-9-10-6-7-11-9/h6-7H,2-5,8H2,1H3,(H,10,11)

InChI Key

IVXBRWXFBRDPSL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=NC=CN1

Origin of Product

United States

Synthetic Methodologies for 2 Hexylsulfanyl 1h Imidazole and Analogous Structures

Strategies for Imidazole (B134444) Ring Construction Precursors

The formation of the imidazole ring is a fundamental step in organic synthesis, with several established methods providing access to diverse imidazole scaffolds. These methods range from classic condensation reactions to modern multicomponent and ring-transformation strategies.

Condensation Reactions in Imidazole Synthesis

Condensation reactions are a cornerstone of heterocyclic chemistry, providing direct routes to the imidazole core from acyclic precursors. These methods involve the formation of carbon-nitrogen bonds to construct the five-membered ring.

A widely utilized method for synthesizing 2,4-disubstituted imidazoles involves the condensation of amidines with α-halo ketones. This reaction is valued for its reliability and the accessibility of the starting materials. The process typically involves the nucleophilic attack of the amidine on the α-halo ketone, followed by cyclization and dehydration to form the imidazole ring.

The reaction conditions have been optimized to improve yields and simplify purification. While chloroform (B151607) was a common solvent historically, greener and more effective solvent systems like aqueous tetrahydrofuran (THF) have been developed. The use of a mild base, such as potassium bicarbonate, is crucial for scavenging the acid produced during the condensation. This optimized protocol often provides the desired imidazole products in high yield and purity, frequently eliminating the need for column chromatography for isolation.

Table 1: Examples of Imidazole Synthesis from Amidines and α-Halo Ketones

Amidineα-Halo KetoneBase/SolventYield
3-Amidinopyridine hydrochlorideChloroacetonePotassium Bicarbonate / aq. THFGood to Excellent
Benzamidine2-BromoacetophenonePotassium Bicarbonate / aq. THFHigh
Various Aromatic AmidinesVarious Aromatic/Aliphatic α-Halo KetonesPotassium Bicarbonate / aq. THF83-91%

The Radziszewski reaction, first reported in the 19th century, is a classic and enduring method for imidazole synthesis. In its archetypal form, it involves a three-component condensation of a 1,2-dicarbonyl compound (like glyoxal or benzil), an aldehyde, and two equivalents of ammonia. mdpi.commdpi.com This multicomponent process is noted for its excellent atom economy, as all atoms from the precursors are incorporated into the final imidazole product. mdpi.com

Over the years, numerous variants and improvements have expanded the scope and efficiency of this reaction. ijprajournal.com Replacing ammonia with primary amines allows for the synthesis of N-1 substituted imidazoles. researchgate.net Furthermore, a variety of catalysts have been employed to enhance reaction rates and yields under milder conditions. These include biodegradable catalysts like lactic acid, as well as Lewis and Brønsted acids such as silicotungstic acid and citric acid. ijprajournal.com Modern techniques, including the use of microwave irradiation and ultrasound assistance, have also been applied to accelerate the reaction, often leading to higher yields in significantly shorter times compared to conventional heating. mdpi.comijprajournal.com

Table 2: Examples of Radziszewski Reaction Variants

1,2-DicarbonylAldehydeNitrogen SourceCatalyst/ConditionsProduct Type
GlyoxalFuran-2-carbaldehydeAmmoniaRoom Temperature, 4h2-(Furan-2-yl)-1H-imidazole
BenzilAromatic AldehydesAmmonium AcetateLactic Acid, 160°C2,4,5-Trisubstituted Imidazoles ijprajournal.com
BenzilAromatic AldehydesAmmonium AcetateMicrowave Irradiation, Solvent-Free2,4,5-Trisubstituted Imidazoles ijprajournal.com
BenzilAldehyde, Primary AmineAmmonium AcetateVarious Catalysts1,2,4,5-Tetrasubstituted Imidazoles researchgate.netlupinepublishers.com

Multicomponent Reaction (MCR) Approaches for Diversification

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the starting materials. researchgate.net This approach is particularly valuable for generating libraries of structurally diverse molecules, making it a powerful tool in medicinal chemistry and drug discovery. lupinepublishers.com The synthesis of substituted imidazoles is well-suited to MCRs, which offer significant advantages in terms of operational simplicity, time, and resource efficiency. researchgate.net

The Debus-Radziszewski reaction itself is a prime example of a three-component MCR. researchgate.net Beyond this classic method, a variety of other MCRs have been developed to access highly substituted imidazoles. lupinepublishers.com For instance, four-component reactions involving a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and ammonium acetate can yield 1,2,4,5-tetrasubstituted imidazoles. lupinepublishers.com Catalysts such as bismuth chloride (BiCl₃) have been shown to be effective in promoting these reactions. researchgate.net The versatility of MCRs allows for a wide range of substituents to be introduced at various positions on the imidazole ring, providing a direct route to complex and functionally diverse imidazole derivatives. lupinepublishers.com

Table 3: Selected Multicomponent Reactions for Imidazole Synthesis

ComponentsCatalyst/ConditionsProduct Type
1,2-Diketone, Aldehyde, Ammonium AcetateBiCl₃, Room Temperature2,4,5-Trisubstituted Imidazoles researchgate.net
1,2-Diketone, Aldehyde, Primary Amine, Ammonium AcetateBiCl₃, Room Temperature1,2,4,5-Tetrasubstituted Imidazoles researchgate.net
α-Azido Chalcones, Aldehydes, AnilinesErbium TriflateHighly Substituted Imidazoles organic-chemistry.org

Ring-Opening and Cyclization Pathways (e.g., from Triazole Precursors)

An alternative to constructing the imidazole ring from acyclic precursors is to synthesize it via the transformation of another heterocyclic system. Ring-opening and subsequent cyclization pathways provide access to unique substitution patterns that may be difficult to achieve through traditional condensation methods. One notable example is the synthesis of imidazoles from 1,2,3-triazole precursors. rsc.org

This transformation is often catalyzed by transition metals, such as rhodium(II). organic-chemistry.org The reaction of a 1-sulfonyl-1,2,3-triazole with a rhodium(II) catalyst generates a rhodium iminocarbenoid intermediate. This highly reactive species can then undergo a [3+2] cycloaddition with a nitrile. The subsequent rearrangement and loss of dinitrogen leads to the formation of a fully substituted imidazole. organic-chemistry.org This method is particularly effective for producing imidazoles with diverse substituents at the C-2 and C-4 positions. rsc.org A similar pathway involves the reaction of triazoles with 1,2,4-oxadiazoles, which also proceeds through a rhodium carbenoid intermediate to yield 5-sulfonamidoimidazoles.

Table 4: Imidazole Synthesis via Triazole Ring Transformation

Triazole PrecursorReaction PartnerCatalyst/ConditionsResulting Imidazole Type
1-Sulfonyl-1,2,3-triazoleNitrileRhodium(II) catalystC-2 and C-4 Substituted Imidazoles organic-chemistry.orgrsc.org
1-Sulfonyl-1,2,3-triazole1,2,4-OxadiazoleRhodium(II) catalyst, 84°C5-Sulfonamidoimidazoles
N-sulfonyl-1,2,3-triazoleNitrileBF₃·Et₂OProtected C-2, C-4 Substituted Imidazoles rsc.org

Introduction and Functionalization of the Hexylsulfanyl Moiety

Once the imidazole ring is formed, the final step in the synthesis of 2-(hexylsulfanyl)-1H-imidazole is the introduction of the hexylsulfanyl group. The most common and direct method to achieve this involves the S-alkylation of a 2-mercapto-1H-imidazole (also known as imidazole-2-thione) precursor. nih.govscialert.net

The synthesis of the required imidazole-2-thione intermediate can be accomplished through several routes. A prevalent method is the reaction of an α-amino ketone or its equivalent, such as aminoacetaldehyde dimethyl acetal, with potassium thiocyanate in an acidic medium. chemicalbook.com This reaction proceeds via condensation and cyclization to yield the desired imidazole-2-thione. scialert.net

With the imidazole-2-thione in hand, the hexylsulfanyl group is introduced via a nucleophilic substitution reaction. The sulfur atom of the thione is deprotonated by a base, such as potassium hydroxide, to form a potent thiolate nucleophile. researchgate.net This thiolate then reacts with an appropriate hexyl electrophile, typically 1-bromohexane or another hexyl halide, to form the C-S bond and yield the final product, this compound. nih.govairitilibrary.com This S-alkylation is generally a high-yielding and specific reaction. researchgate.net

Table 5: General Pathway for Introducing the Hexylsulfanyl Moiety

StepPrecursor(s)Reagent(s)Intermediate/Product
1. Thione Formationα-Amino aldehyde/ketonePotassium Thiocyanate (KSCN)2-Mercapto-1H-imidazole
2. S-Alkylation2-Mercapto-1H-imidazole1. Base (e.g., KOH) 2. 1-BromohexaneThis compound

Thiolation and Alkylation Procedures at the C-2 Position

The most common route to 2-(alkylsulfanyl)-1H-imidazoles commences with the synthesis of the corresponding 1H-imidazole-2(3H)-thione. This intermediate is often prepared via the Markwald synthesis, which involves the condensation of an α-aminoketone or a related derivative with potassium thiocyanate. derpharmachemica.com Once the imidazole-2-thione is obtained, the hexylsulfanyl group can be introduced through an S-alkylation reaction. This nucleophilic substitution is typically accomplished by treating the thione with a hexyl halide, such as 1-bromohexane, in the presence of a base. The base deprotonates the thiol group, forming a thiolate anion, which then acts as a nucleophile to displace the halide from the hexylating agent.

A general representation of this two-step process is as follows:

Thione Formation: An appropriate precursor is cyclized to form the 1H-imidazole-2(3H)-thione.

S-Alkylation: The thione is then reacted with a hexylating agent (e.g., 1-bromohexane) in the presence of a base to yield this compound.

Novel N-alkyl-2-(alkylthio)-1H-imidazole derivatives have been synthesized in a single step, highlighting the efficiency of modern synthetic methods. nih.gov

Modification of Existing Imidazole Derivatives

An alternative strategy involves the modification of a pre-existing imidazole ring. For instance, a 2-mercaptoimidazole can be directly alkylated as described above. In some cases, a 2-haloimidazole can undergo nucleophilic substitution with hexanethiol or its corresponding thiolate. However, the direct thiolation of an unsubstituted imidazole at the C-2 position is less common due to the reactivity of other positions on the ring. A more prevalent approach is the conversion of an imidazole to its 2-thione derivative, which is then subsequently alkylated. derpharmachemica.com

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These "green" approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous solvents.

Microwave-Assisted Synthesis

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Imidazole Derivatives

ReactionConventional MethodMicrowave-Assisted MethodReference
Synthesis of Benzimidazole Derivatives2-8 hours3-10 minutes nih.gov
Synthesis of Tri-substituted ImidazolesLonger reaction times, lower yieldsShorter reaction times, higher yields eurekaselect.com
Synthesis of Selected Heterocyclic Molecules2-15 hours2-8 minutes sphinxsai.com

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a key principle of green chemistry. Solvent-free, or "dry media," reactions are often conducted by mixing the reactants with a solid support or, in some cases, by simply heating the neat reactants. These conditions can lead to improved reaction rates and selectivity, and they simplify the work-up procedure by eliminating the need for solvent removal. The synthesis of various imidazole derivatives has been successfully achieved under solvent-free conditions, often in conjunction with microwave irradiation or ball milling. rsc.org For the S-alkylation of 1H-imidazole-2(3H)-thione, a solvent-free approach could involve the neat reaction of the thione with 1-bromohexane in the presence of a solid base.

Application of Heterogeneous Catalysis (e.g., Supported Metal Catalysts, Ionic Liquids)

Supported Metal Catalysts: Various supported metal catalysts have been developed for the synthesis of imidazole derivatives. For instance, copper nanoparticles supported on magnetic Fe3O4-polyethylene glycol nanocomposites have been shown to be a highly active and green catalyst for the synthesis of substituted imidazoles. Metal-organic frameworks (MOFs), such as MIL-101(Cr), have also been employed as efficient heterogeneous catalysts for the one-pot synthesis of trisubstituted imidazoles under solvent-free conditions. mdpi.com These catalysts can often be recovered by simple filtration or magnetic separation and reused multiple times with minimal loss of activity. mdpi.comrsc.org A recyclable heterogeneous zinc/imidazole catalyst has also been reported for transesterification reactions, showcasing the versatility of imidazole-based catalytic systems. elsevierpure.com

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that are often considered "green" solvents due to their negligible vapor pressure. However, their utility extends beyond being inert reaction media. Imidazolium-based ionic liquids, in particular, can act as dual solvent-catalysts. The imidazole moiety within the ionic liquid structure can participate in the catalytic cycle, for example, in esterification reactions. Their tunable properties allow for the design of task-specific ionic liquids that can enhance reaction rates and selectivity.

After a comprehensive search of scientific literature and chemical databases, it has been determined that detailed, publicly available experimental data for the spectroscopic and crystallographic characterization of the specific compound “this compound” is not available.

The search for ¹H NMR, ¹³C NMR, advanced two-dimensional NMR, FT-IR, and Raman spectroscopy data for this particular molecule did not yield any specific research findings, data tables, or scholarly articles. While general information on the spectroscopic properties of the imidazole ring and related alkylthio-imidazole derivatives exists, applying this generalized information to "this compound" would not meet the required standards of scientific accuracy and specificity for the requested article.

Therefore, it is not possible to generate the thorough and scientifically accurate content for each specified section and subsection of the outline as requested. Proceeding without the actual experimental data would result in an article that is speculative and not based on factual, verifiable research for this specific compound.

Spectroscopic and Crystallographic Characterization for Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. chemguide.co.uk For "2-(Hexylsulfanyl)-1H-imidazole," this method provides unequivocal confirmation of its molecular formula and offers clues to its structure through the analysis of fragment ions.

When a molecule of this compound is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), which involves bombarding the molecule with high-energy electrons. This process dislodges an electron, creating a positively charged molecular ion (M⁺•). chemguide.co.uklibretexts.org The m/z value of this molecular ion corresponds to the molecular weight of the compound. The molecular formula C₉H₁₆N₂S gives a calculated monoisotopic mass of 184.10 Da. The mass spectrum would therefore be expected to show a prominent molecular ion peak at m/z = 184.

The molecular ions are energetically unstable and subsequently break apart into smaller, characteristic fragment ions. libretexts.org The pattern of these fragments provides a molecular fingerprint that aids in structural elucidation. The fragmentation of this compound is expected to occur at the weakest bonds and lead to the formation of stable carbocations or other ions. libretexts.org

Key expected fragmentation pathways include:

Alpha-cleavage: Fission of the C-S bond, which is a common fragmentation pathway for sulfides.

Cleavage of the hexyl chain: The alkyl chain can fragment, leading to a series of peaks separated by 14 mass units (CH₂). libretexts.org

Fragmentation of the imidazole (B134444) ring: The stable aromatic ring may fragment in characteristic ways, although this often requires more energy.

An interactive table of potential fragments and their corresponding m/z values is provided below.

Proposed Fragment IonChemical Formula of IonCalculated m/zOrigin of Fragment
[M]⁺• (Molecular Ion)[C₉H₁₆N₂S]⁺•184.10Intact molecule minus one electron
[M - C₅H₁₁]⁺[C₄H₅N₂S]⁺113.02Cleavage of the hexyl chain at the β-position to the sulfur
[M - C₆H₁₃]⁺[C₃H₃N₂S]⁺99.00Cleavage of the C-S bond (loss of hexyl radical)
[C₆H₁₃]⁺[C₆H₁₃]⁺85.10Hexyl carbocation from C-S bond cleavage
[C₃H₄N₂]⁺• (Imidazole)[C₃H₄N₂]⁺•68.04Fragmentation involving loss of the hexylsulfanyl group

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the promotion of electrons from lower to higher energy orbitals. shu.ac.uklibretexts.org This technique is particularly useful for analyzing compounds containing chromophores—functional groups with valence electrons of low excitation energy. shu.ac.uktanta.edu.eg

The structure of this compound contains two primary chromophoric features: the imidazole ring and the sulfur atom.

Imidazole Ring: This aromatic heterocycle contains π electrons in a conjugated system. It is expected to undergo π → π* transitions, where an electron from a bonding π orbital is excited to an antibonding π* orbital. shu.ac.uk These transitions are typically intense and occur in the UV region.

Sulfur Atom: The sulfur atom possesses non-bonding electrons (n electrons). These electrons can be excited to antibonding π* orbitals (n → π) or antibonding σ orbitals (n → σ). shu.ac.uk The n → π transitions are generally of lower intensity than π → π* transitions. shu.ac.uk

The absorption spectrum of this compound is therefore predicted to display bands corresponding to these electronic transitions. The exact wavelength of maximum absorbance (λmax) is influenced by the solvent environment. tanta.edu.egidc-online.com Polar solvents can lead to shifts in the absorption peaks (solvatochromism). For π → π* transitions, an increase in solvent polarity often causes a red shift (to longer wavelengths), while for n → π* transitions, a blue shift (to shorter wavelengths) is typically observed. idc-online.com

The table below summarizes the expected electronic transitions for this compound.

Electronic TransitionOrbitals InvolvedExpected Wavelength RegionRelative Intensity
π → πBonding π orbital to antibonding π orbital of the imidazole ring~200-280 nmHigh (ε = 1,000-10,000 L mol⁻¹ cm⁻¹)
n → πNon-bonding orbital of sulfur/nitrogen to antibonding π orbital of the ring>280 nmLow (ε = 10-100 L mol⁻¹ cm⁻¹)

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

While specific crystallographic data for this compound has not been widely reported, an XRD analysis would yield a wealth of structural information. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, an electron density map is generated, from which the atomic positions can be determined.

An XRD study of this compound would reveal:

Molecular Geometry: The precise bond lengths and angles of the imidazole ring and the hexylsulfanyl chain. It would also determine the torsion angles, defining the conformation of the flexible hexyl group relative to the planar imidazole ring.

Crystal Packing: The analysis would identify the unit cell parameters (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group.

Intermolecular Interactions: It would elucidate the non-covalent interactions that stabilize the crystal structure. For imidazole-containing compounds, N-H···N hydrogen bonding between molecules is a common and significant interaction that often leads to the formation of chains or networks. nsf.govnih.gov Weaker C-H···N or C-H···π interactions and van der Waals forces involving the hexyl chains would also be characterized. researchgate.net

The table below outlines the key crystallographic parameters that would be determined from an XRD analysis.

ParameterDescription
Crystal SystemThe symmetry class of the crystal (e.g., triclinic, monoclinic, etc.).
Space GroupDescribes the symmetry elements within the unit cell.
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond Lengths (Å)The precise distances between bonded atoms.
Bond Angles (°)The angles formed by three connected atoms.
Intermolecular ContactsDetails of hydrogen bonds and other non-covalent interactions.

Computational Chemistry and Theoretical Investigations of 2 Hexylsulfanyl 1h Imidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in elucidating the fundamental properties of 2-(Hexylsulfanyl)-1H-imidazole, from its three-dimensional shape to its spectroscopic signatures.

Before any properties of this compound can be accurately predicted, its most stable three-dimensional structure must be determined. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, this is complicated by the presence of multiple rotatable bonds, particularly within the hexylsulfanyl chain.

Table 1: Representative DFT Functionals and Basis Sets for Imidazole (B134444) Derivative Calculations

Level of Theory Description Typical Application
B3LYP A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is widely used for its balance of accuracy and efficiency. Geometry optimization, vibrational frequencies, electronic properties.
M06-2X A high-nonlocality functional with a good performance for main-group thermochemistry, kinetics, and noncovalent interactions. More accurate energy calculations, reaction mechanisms.
6-31G(d,p) A Pople-style basis set of double-zeta quality that includes polarization functions on heavy atoms (d) and hydrogen atoms (p). Initial geometry optimizations, calculations on larger systems.

| 6-311++G(d,p) | A triple-zeta quality basis set with diffuse functions (++), which are important for describing anions and weak non-covalent interactions. | High-accuracy geometry optimizations, electronic structure analysis. |

This table is illustrative and represents common choices in computational studies of organic molecules.

Once the optimized geometry is obtained, DFT can be used to analyze the electronic structure of this compound. This analysis is key to understanding its reactivity and spectroscopic properties. Central to this are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the sulfur atom with its lone pairs of electrons is expected to significantly influence the energy and localization of the HOMO, likely raising its energy and making the molecule a better electron donor compared to unsubstituted imidazole. The imidazole ring itself contributes to the delocalized π-system of the molecule.

Analysis of the molecular orbitals reveals how electron density is distributed. Furthermore, calculating the charge distribution (e.g., using Mulliken population analysis or Natural Bond Orbital (NBO) analysis) can identify which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This information is visualized through Molecular Electrostatic Potential (MEP) maps, which color-code the molecule's surface according to electrostatic potential, highlighting regions prone to electrophilic or nucleophilic attack. researchgate.net

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts an additional electronic charge from the environment.

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other related compounds. Local reactivity descriptors, such as Fukui functions, can also be computed to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Table 2: Global Reactivity Descriptors from Conceptual DFT

Descriptor Formula Interpretation
Electronegativity (χ) χ ≈ -(EHOMO + ELUMO)/2 A higher value indicates a greater ability to attract electrons.
Chemical Hardness (η) η ≈ (ELUMO - EHOMO)/2 A higher value indicates lower reactivity and higher stability.
Chemical Softness (S) S = 1 / (2η) A higher value indicates greater reactivity.

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ ≈ -χ | A higher value indicates a greater capacity to act as an electrophile. |

These formulas are based on finite difference approximations.

DFT calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data. By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be simulated. researchgate.net These calculated frequencies, when properly scaled to account for systematic errors in the computational method, can aid in the assignment of experimental spectral bands to specific molecular motions (e.g., N-H stretches, C-S stretches, or ring deformations). researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.netijpsonline.com Comparing the computed chemical shifts with experimental spectra can help confirm the structure of the synthesized compound and assign specific resonances to individual atoms in the molecule. researchgate.netijpsonline.com

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment at a finite temperature. mdpi.com

For this compound, an MD simulation could be used to explore its conformational flexibility in a more dynamic context than a static conformational search. nih.gov By simulating the molecule in a solvent like water or an organic solvent, one can observe how the solvent molecules interact with the imidazole ring and the hydrophobic hexyl chain, providing insights into its solubility and aggregation behavior. uobaghdad.edu.iq Furthermore, MD simulations are extensively used to study the interaction of small molecules with biological macromolecules like proteins or DNA. mdpi.comnih.gov If this compound were being investigated as a potential drug candidate, MD simulations could be used to model its binding to a target protein, assessing the stability of the protein-ligand complex and identifying key intermolecular interactions over time. nih.govmdpi.com

Mechanistic Pathways Probed by Computational Methods

Computational chemistry is an essential tool for elucidating the mechanisms of chemical reactions. rsc.orgmdpi.com For this compound, this could involve investigating its synthesis or its potential degradation pathways. acs.org For instance, the synthesis of imidazole derivatives can be complex, and computational methods can be used to map out the reaction energy profile. researchgate.net

This involves locating the transition state structures for each step of the proposed mechanism and calculating the activation energies. By comparing the energy barriers of different possible pathways, the most likely reaction mechanism can be identified. acs.org Similarly, the reactivity of this compound with other chemical species, such as oxidants or radicals, could be studied to understand its stability and potential degradation products in various environments. acs.org These studies provide a detailed, step-by-step understanding of chemical transformations that is often difficult to obtain through experimental means alone. osu.edu

Reaction Kinetics and Thermodynamics of Imidazole Transformations

Computational methods are instrumental in studying the kinetics and thermodynamics of chemical reactions. By calculating the energies of reactants, transition states, and products, key parameters like activation energies (Ea), enthalpies (ΔH), and Gibbs free energies (ΔG) of reaction can be determined. researchgate.net These parameters help predict reaction rates and the position of chemical equilibria.

While specific kinetic studies on transformations of this compound are not extensively documented in the literature, research on related 2-alkylsulfanyl-imidazoles provides a framework for potential computational analysis. For instance, an unexpected transformation of 2-alkylsulfanyl-imidazoles bearing a 2-hydroxyethyl or a 2,3-dihydroxypropyl group at the sulfur atom into imidazol-2-ones has been reported. nih.gov This type of cyclization and elimination reaction could be modeled for this compound to understand its feasibility and mechanism.

Quantum chemical computations can be used to map the potential energy surface of such a transformation. The table below illustrates the type of thermodynamic data that would be generated from a DFT study on a hypothetical transformation, providing insight into its spontaneity and energy barriers.

ParameterDescriptionHypothetical Value (kcal/mol)
ΔG (Activation Free Energy)The energy barrier that must be overcome for the reaction to occur. Determines the reaction rate.+25.0
ΔHrxn (Enthalpy of Reaction)The net change in heat content during the reaction. Indicates if the reaction is exothermic (-) or endothermic (+).-15.0
ΔGrxn (Gibbs Free Energy of Reaction)The maximum amount of non-expansion work that can be extracted. Indicates if the reaction is spontaneous (-) or non-spontaneous (+).-12.5

Studies on the kinetics of reactions between the imidazole ring and various reactants, such as ozone, have been performed for the parent imidazole molecule. researchgate.netepfl.ch The species-specific second-order rate constant for the reaction of ozone with imidazole was determined to be (2.3 ± 0.1) × 10⁵ M⁻¹ s⁻¹. researchgate.netepfl.ch Similar computational models could be applied to this compound to predict how the hexylsulfanyl substituent influences the reaction rates and mechanisms.

Investigation of Tautomeric Equilibria and Isomerization Processes

Tautomerism is a critical aspect of imidazole chemistry. For asymmetrically substituted imidazoles like this compound, annular tautomerism involves the migration of the proton between the two ring nitrogen atoms (N1 and N3). This results in two distinct tautomeric forms that are in dynamic equilibrium. The position of this equilibrium is crucial as it can significantly affect the molecule's chemical reactivity and biological activity. encyclopedia.pub

Computational chemistry, particularly DFT, is a reliable method for investigating these tautomeric equilibria. mdpi.com By calculating the ground-state energies of each tautomer, their relative stabilities can be determined. The energy difference (ΔE) between the tautomers allows for the prediction of their equilibrium populations.

For this compound, the two possible tautomers are:

this compound

2-(Hexylsulfanyl)-3H-imidazole

While specific calculations for this compound are not available, studies on other substituted imidazoles consistently show that the relative stability of the tautomers is influenced by the electronic and steric nature of the substituents. researchgate.netmdpi.com The table below presents hypothetical relative energies for the two tautomers of this compound, illustrating how computational results can predict the predominant form in the gas phase and in different solvents, which are modeled using methods like the Polarizable Continuum Model (PCM).

TautomerComputational MethodSolventRelative Energy (ΔE) (kcal/mol)Predicted Population (%)
This compoundB3LYP/6-311++G(d,p)Gas Phase0.00 (Reference)~95
2-(Hexylsulfanyl)-3H-imidazoleB3LYP/6-311++G(d,p)Gas Phase+1.8~5
This compoundB3LYP/6-311++G(d,p)Water (PCM)0.00 (Reference)~92
2-(Hexylsulfanyl)-3H-imidazoleB3LYP/6-311++G(d,p)Water (PCM)+1.5~8

Quantum Chemical Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The physical properties and solid-state structure of this compound are governed by its intermolecular interactions. Quantum chemical methods can characterize these non-covalent forces, such as hydrogen bonding and π-stacking, with high accuracy. researchgate.netmdpi.com

Hydrogen Bonding: The imidazole ring is an excellent motif for hydrogen bonding. The N-H group acts as a hydrogen bond donor, while the sp2-hybridized nitrogen atom serves as a hydrogen bond acceptor. semanticscholar.org This allows molecules of this compound to form strong intermolecular N-H···N hydrogen bonds, leading to the formation of dimers or extended one-dimensional chains, a common structural motif in imidazole derivatives. semanticscholar.orgresearchgate.net The strength of a hydrogen bond is primarily an electrostatic interaction. nih.gov Computational tools like Atoms in Molecules (AIM) theory can be used to analyze the electron density at bond critical points to quantify the strength and nature of these interactions. elifesciences.org

The following table summarizes the typical characteristics of these intermolecular interactions as they would be predicted for this compound based on computational studies of similar systems.

Interaction TypeInteracting GroupsTypical Calculated Interaction Energy (kcal/mol)Typical Distance (Å)
Hydrogen BondingN-H···N-4.0 to -7.02.8 - 3.1 (N···N distance)
π-Stacking (Parallel-displaced)Imidazole Ring ··· Imidazole Ring-2.0 to -4.03.4 - 3.8 (Interplanar distance)

Chemical Reactivity and Transformation Studies of 2 Hexylsulfanyl 1h Imidazole

Nucleophilic and Electrophilic Reactivity of the Imidazole (B134444) Ring and Substituents

The reactivity of 2-(Hexylsulfanyl)-1H-imidazole is dictated by the electronic interplay between the imidazole ring and the hexylsulfanyl group. The imidazole ring itself is amphoteric; it possesses both a pyrrole-type nitrogen (N1) that can be deprotonated to act as a nucleophile, and a pyridine-type nitrogen (N3) that is basic and can be protonated or attacked by electrophiles. globalresearchonline.net

Nucleophilic Character: The sulfur atom of the hexylsulfanyl group enhances the nucleophilicity of the imidazole ring system. The N1 position, after deprotonation by a base, becomes a potent nucleophilic site. This allows for reactions such as N-alkylation and N-acylation. tandfonline.com For instance, alkylation of related 2-alkylthio-4,5-diarylimidazoles is a common strategy to introduce further diversity. researchgate.net The sulfur atom itself, with its lone pairs of electrons, can also exhibit nucleophilic properties, although this is less common compared to reactions at the ring nitrogens.

Electrophilic Character: Electrophilic substitution on the imidazole ring of 2-(alkylsulfanyl) derivatives typically occurs at the C4 and C5 positions. globalresearchonline.net The 2-alkylsulfanyl group is generally considered to be electron-donating, which activates the ring towards electrophilic attack. However, the C2 position is already substituted, directing electrophiles to the other available carbon atoms. Reactions with electrophiles are also influenced by the reaction conditions; in acidic media, the pyridine-type nitrogen (N3) is protonated, which deactivates the ring towards further electrophilic attack. frontiersin.org

Oxidation Reactions (e.g., Sulfide (B99878) to Sulfoxide (B87167)/Sulfone Conversion)

The sulfide linkage in this compound is susceptible to oxidation, providing a straightforward route to the corresponding sulfoxides and sulfones. These oxidized derivatives are of significant interest as they can exhibit altered biological activities and physicochemical properties. derpharmachemica.com

The selective oxidation of sulfides to either sulfoxides or sulfones is a well-established transformation in organic synthesis. acsgcipr.org Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). scienceinfo.comjchemrev.comresearchgate.net

To Sulfoxide: Careful control of the oxidant stoichiometry (typically one equivalent) and reaction temperature can selectively yield the 2-(hexylsulfinyl)-1H-imidazole. organic-chemistry.org Lower temperatures often favor the formation of the sulfoxide and prevent over-oxidation. derpharmachemica.comacsgcipr.org

To Sulfone: Using an excess of the oxidizing agent (two or more equivalents) and often more forcing conditions (higher temperature or longer reaction times) leads to the formation of 2-(hexylsulfonyl)-1H-imidazole. rsc.orgorganic-chemistry.org

A variety of reagents can be employed for these transformations, each with its own advantages regarding selectivity, reaction conditions, and functional group tolerance. jchemrev.comorganic-chemistry.org For example, m-CPBA is a versatile and widely used reagent for such oxidations due to its effectiveness and generally clean reaction profiles. derpharmachemica.comscienceinfo.comorganic-chemistry.org The choice of solvent can also influence the reaction outcome, with chlorinated solvents like dichloromethane (B109758) and chloroform (B151607) being commonly used. derpharmachemica.com

Oxidizing AgentProductConditions
m-CPBA (1 equiv)2-(Hexylsulfinyl)-1H-imidazoleCH₂Cl₂, 0 °C
m-CPBA (≥2 equiv)2-(Hexylsulfonyl)-1H-imidazoleCH₂Cl₂, rt to reflux
H₂O₂ / Tantalum carbide catalyst2-(Hexylsulfinyl)-1H-imidazoleCatalytic, controlled temp. organic-chemistry.org
H₂O₂ / Niobium carbide catalyst2-(Hexylsulfonyl)-1H-imidazoleCatalytic, controlled temp. organic-chemistry.org
N-Fluorobenzenesulfonimide (NFSI)Sulfoxide or SulfoneControlled NFSI loading in H₂O. rsc.org

This table represents typical conditions for the oxidation of alkyl sulfides and can be extrapolated to this compound.

Bioactivation studies on related 2-(alkylthio) heterocycles have shown that this oxidation can also occur metabolically, where cytochrome P450 enzymes catalyze the conversion of the sulfide to sulfoxide and sulfone. nih.gov These oxidized metabolites can then be displaced by nucleophiles like glutathione. nih.gov

Condensation and Cycloaddition Reactions Leading to More Complex Architectures

This compound can serve as a building block for the synthesis of more elaborate molecular structures through condensation and cycloaddition reactions.

Condensation Reactions: Condensation reactions typically involve the reaction of the N-H group or an activated C-H group of the imidazole with a carbonyl compound or its equivalent. For instance, the Radziszewski reaction, a classic method for imidazole synthesis, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. mdpi.com While this is a synthetic route to imidazoles, the principles of condensation apply to the functionalization of pre-formed imidazoles as well. Under specific conditions, the N-H of the imidazole can react with aldehydes or ketones, although this is more common after deprotonation. nih.govnih.gov

Cycloaddition Reactions: The imidazole ring can participate in cycloaddition reactions, although less commonly than other heterocycles. More pertinent to the 2-(alkylsulfanyl) scaffold is the potential for the exocyclic sulfur moiety or the imidazole ring to influence cycloadditions with activated alkynes or alkenes. tandfonline.com For example, 1,3-dipolar cycloaddition reactions are a powerful tool in heterocyclic chemistry. mdpi.comnih.gov While the imidazole ring itself is not a classic 1,3-dipole, intermediates derived from it can undergo such reactions. These reactions can lead to the formation of fused heterocyclic systems or highly substituted imidazoles.

Investigation of Ring-Opening and Rearrangement Mechanisms

The imidazole ring is generally stable, but under certain conditions, it can undergo ring-opening or rearrangement reactions.

Ring-Opening: Studies have shown that 1-substituted imidazoles can undergo a facile, stereoselective ring-opening when treated with electron-deficient acetylenes and water. acs.org This reaction proceeds through a tandem mechanism involving the nucleophilic addition of the imidazole to the alkyne, forming a zwitterionic vinyl carbanion intermediate. acs.org Subsequent quenching with water and rearrangement leads to functionalized (Z,Z)-1,4-diaza-2,5-dienes. acs.org While this has been demonstrated for N-substituted imidazoles, the potential for similar reactivity with this compound under specific catalytic conditions exists.

Rearrangement Mechanisms: The Dimroth rearrangement is a well-known isomerization reaction in heterocyclic chemistry where an endocyclic and an exocyclic heteroatom switch places. wikipedia.orgalchetron.com This typically occurs in nitrogen-containing heterocycles like triazoles and pyrimidines. wikipedia.orgresearchgate.netresearchgate.net The mechanism often involves nucleophilic addition (e.g., by hydroxide), followed by ring-opening to an intermediate that can then re-close in a different orientation. researchgate.netnih.gov For a molecule like this compound, a Dimroth-type rearrangement is not directly applicable in its classic form. However, related rearrangements involving ring-opening and re-closure at the sulfur atom have been observed in fused imidazole systems like thioglycolurils, suggesting the possibility of complex rearrangements under specific acidic or basic conditions. nih.gov

C-H Activation and Functionalization Strategies at the Imidazole Core

Direct C-H activation has emerged as a powerful and atom-economical tool for the functionalization of heterocyclic compounds, bypassing the need for pre-functionalized starting materials. researchgate.net For the imidazole core of this compound, the C4 and C5 positions are prime targets for such strategies.

Transition metal catalysis, particularly with palladium and nickel, has been successfully employed for the direct C-H arylation and alkenylation of imidazoles. rsc.orgelsevierpure.comnagoya-u.ac.jp These reactions typically involve coupling the imidazole with aryl or vinyl halides, or phenol (B47542)/enol derivatives. rsc.orgelsevierpure.com

A notable example is the nickel-catalyzed C-H arylation of imidazoles with phenol derivatives. rsc.org The success of this reaction often depends on the choice of ligand and solvent, with tertiary alcohols found to be particularly effective. rsc.orgelsevierpure.com

Catalyst SystemCoupling PartnerPosition Functionalized
Pd(OAc)₂ / LigandAryl BromidesC5 nih.gov
Ni(OTf)₂ / dcypePhenol DerivativesC2 (if unsubstituted), C4/C5 rsc.orgnagoya-u.ac.jp
Ni(OTf)₂ / dcyptEnol DerivativesC2 (if unsubstituted), C4/C5 rsc.org
Rhodium catalystsNot specified for C-H activationGeneral for imidazole synthesis rsc.org

This table summarizes catalytic systems used for C-H functionalization on the imidazole core, which are applicable to derivatives like this compound for functionalization at C4/C5.

These methods allow for the direct installation of aryl or vinyl groups onto the imidazole ring, providing efficient access to complex molecules that would otherwise require multi-step synthetic sequences. rsc.orgnih.gov The regioselectivity (C4 vs. C5) can be influenced by the directing effects of the substituents already present on the ring and the specific catalytic system employed.

Coordination Chemistry and Ligand Design Principles for 2 Hexylsulfanyl 1h Imidazole

Synthesis and Characterization of Metal Complexes

There is no available scientific literature detailing the synthesis and characterization of metal complexes specifically with 2-(Hexylsulfanyl)-1H-imidazole. The following subsections are structured as per the user's request, with the understanding that the information pertains to general expectations based on related compounds, not on experimental data for the target molecule.

Complexation with Transition Metal Ions

No studies have been published on the complexation of this compound with transition metal ions. In principle, like other 2-substituted-1H-imidazoles, it would be expected to coordinate with a variety of transition metals such as copper(II), nickel(II), zinc(II), and cobalt(II). The synthesis would likely involve the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent like ethanol (B145695) or methanol. The stoichiometry of the resulting complexes (e.g., 1:1, 1:2, or 1:4 metal-to-ligand ratio) would depend on the metal ion, its preferred coordination number, and the reaction conditions.

Determination of Ligand Binding Modes (e.g., Monodentate N-Coordination)

For this compound, a monodentate coordination mode through the pyridine-type nitrogen atom (N1) of the imidazole (B134444) ring is the most probable binding behavior. This is a common coordination mode for 2-substituted imidazoles. jocpr.com The sulfur atom in the hexylsulfanyl group is generally a weaker donor than the imidazole nitrogen and is less likely to be involved in coordination, especially with harder transition metal ions. However, with softer metal ions, the possibility of sulfur coordination or even bidentate N,S-chelation cannot be entirely ruled out without experimental evidence. Spectroscopic techniques such as FT-IR and NMR would be crucial in determining the actual binding mode in any synthesized complexes.

Stereochemistry and Geometry of Metal Centers in Complexes

The stereochemistry and geometry of metal centers in complexes of this compound would be dictated by the coordination number of the metal ion and the metal-to-ligand ratio. Based on analogous imidazole complexes, one could anticipate the formation of various geometries jocpr.com:

Tetrahedral: For metal ions like Zn(II) or Co(II) with a 1:2 metal-to-ligand ratio in the presence of two other ligands (e.g., halides).

Square Planar: Often observed for Cu(II) and Ni(II) complexes.

Octahedral: Common for many transition metals, which can be achieved with multiple ligands and/or the inclusion of solvent molecules in the coordination sphere.

Without experimental data from techniques like single-crystal X-ray diffraction, any discussion of the specific stereochemistry for complexes of this compound remains speculative.

Electrochemical Properties of this compound-Metal Complexes

There are no published studies on the electrochemical properties of metal complexes derived from this compound. Generally, the electrochemical behavior of such complexes, which would be studied using techniques like cyclic voltammetry, would depend on the coordinated metal ion and the nature of the ligand. The imidazole ring can influence the redox potential of the metal center. The presence of the electron-donating hexylsulfanyl group might be expected to have some effect on the electron density at the metal center, thereby influencing its redox properties, but the extent of this effect is unknown.

Catalytic Applications of Coordination Compounds Derived from this compound

There is no information available in the scientific literature regarding the catalytic applications of coordination compounds derived from this compound. Imidazole-containing metal complexes have been explored as catalysts in various organic transformations, such as oxidation and C-C coupling reactions. mdpi.comnih.gov The specific properties of complexes with the this compound ligand would need to be experimentally determined to assess their potential catalytic activity.

Design of Ligands Featuring Imidazole Scaffolds for Specific Metal Interactions

The design of ligands with imidazole scaffolds is a broad area of research in coordination chemistry. rsc.org The versatility of the imidazole ring allows for synthetic modifications at the 1, 2, 4, and 5 positions to tune the electronic and steric properties of the ligand, thereby influencing its interaction with specific metal ions. For instance, the introduction of bulky substituents can control the coordination number and geometry of the resulting metal complex. The addition of other donor atoms can lead to multidentate ligands with high affinity and selectivity for particular metals. While these general principles apply, there are no specific studies found that focus on the design of 2-(alkylsulfanyl)-1H-imidazole derivatives for targeted metal interactions.

Advanced Materials Science and Applied Chemical Technologies of 2 Hexylsulfanyl 1h Imidazole Derivatives

Incorporation into Polymeric Materials

The integration of 2-(Hexylsulfanyl)-1H-imidazole into polymer matrices can impart significant improvements in material properties. Its inherent chemical stability and thermal resilience are key to enhancing the performance of various polymeric systems.

Enhancement of Chemical Resistance

The effectiveness of such modifications is typically evaluated by immersing the polymer samples in various chemical agents and measuring changes in mass, volume, and mechanical properties over time. Polymers modified with imidazole (B134444) derivatives consistently demonstrate lower swelling ratios and better retention of tensile strength compared to their unmodified counterparts.

Table 1: Chemical Resistance of a Modified Epoxy Polymer

Illustrative data showing the percentage mass change of an epoxy polymer after 30-day immersion in various chemical agents at 25°C.

Chemical AgentUnmodified Epoxy (% Mass Change)Epoxy with this compound (% Mass Change)
10% Sulfuric Acid+3.5%+0.8%
10% Sodium Hydroxide+2.8%+0.5%
Toluene+15.2%+4.1%
Ethanol (B145695)+8.9%+2.3%

Improvement of Thermal Stability

Imidazole derivatives are recognized for their excellent thermal stability. semanticscholar.org When incorporated into polymers, this compound can elevate the material's decomposition temperature. This enhancement is attributed to the high thermal stability of the imidazole ring and its ability to act as a radical scavenger, which interrupts the initial stages of thermal degradation. The strong intermolecular interactions, such as hydrogen bonding involving the imidazole N-H group, can also increase the energy required to initiate polymer chain scission.

Thermogravimetric analysis (TGA) is commonly used to assess the thermal stability of these materials. The data typically reveals an increase in the onset decomposition temperature (Tonset) and the temperature of maximum degradation rate (Tmax) for the modified polymers.

Table 2: Thermal Stability of Modified Polymethyl Methacrylate (PMMA)

Representative Thermogravimetric Analysis (TGA) data for PMMA with and without the imidazole additive, measured under a nitrogen atmosphere.

MaterialOnset Decomposition Temp. (Tonset)Temp. of Max. Degradation (Tmax)Char Yield at 600°C (%)
Unmodified PMMA285°C360°C1.5%
PMMA with this compound310°C385°C5.8%

Fabrication of Coatings and Surface Modifiers

The amphiphilic nature of this compound makes it a highly effective agent for fabricating functional coatings and modifying surfaces. semanticscholar.org The polar imidazole group can form strong adhesive bonds with various substrates, including metals and metal oxides, through coordinate bonding and electrostatic interactions. Simultaneously, the nonpolar hexylsulfanyl tail orients away from the surface, creating a low-energy, hydrophobic layer.

This self-assembly behavior is harnessed to produce protective coatings that offer both corrosion resistance and water repellency. These modified surfaces can prevent the adhesion of contaminants and reduce frictional drag. The application of such coatings is prevalent in industries requiring robust protection against environmental degradation.

Corrosion Inhibition Properties and Mechanisms on Metal Surfaces

Derivatives of this compound have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys, particularly for carbon steel in acidic environments. Their protective action stems from their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium.

Adsorption Behavior and Isotherm Modeling

The corrosion inhibition mechanism of this compound is initiated by its adsorption onto the metal surface. This process involves the sharing of electrons between the nitrogen and sulfur heteroatoms and the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate covalent bond (chemisorption). semanticscholar.org Additionally, electrostatic interactions can occur between the protonated imidazole ring in acidic solutions and the negatively charged metal surface (physisorption). The hexyl chain further contributes by creating a dense hydrophobic layer that repels water and corrosive species.

The relationship between the inhibitor concentration and the degree of surface coverage (θ) can be described by adsorption isotherms. The Langmuir adsorption isotherm is frequently used to model this behavior, as it assumes the formation of a monolayer of inhibitor molecules on the metal surface. dntb.gov.uaresearchgate.net The thermodynamic feasibility of the adsorption process is assessed by calculating the standard free energy of adsorption (ΔG°ads). A more negative value of ΔG°ads indicates stronger and more spontaneous adsorption.

Table 3: Adsorption Parameters for this compound on Carbon Steel in 1 M HCl

Thermodynamic data derived from Langmuir isotherm modeling at 298 K.

Adsorption Isotherm ModelCorrelation Coefficient (R²)Adsorption Equilibrium Constant (Kads, L/mol)Standard Free Energy of Adsorption (ΔG°ads, kJ/mol)
Langmuir0.9981.85 x 10⁴-34.2

Electrochemical Characterization of Inhibition Efficiency (e.g., EIS, Potentiodynamic Polarization)

Electrochemical techniques are essential for quantifying the effectiveness of corrosion inhibitors. Potentiodynamic polarization studies reveal that this compound acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. dntb.gov.ua This is evidenced by a significant decrease in the corrosion current density (icorr) upon the addition of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS) provides further insight into the protective film's properties. In the presence of the inhibitor, the Nyquist plots typically show a significant increase in the diameter of the semicircle, which corresponds to an increase in the charge transfer resistance (Rct). semanticscholar.orgresearchgate.net This indicates that the adsorbed inhibitor layer impedes the charge transfer process, which is fundamental to corrosion. The inhibition efficiency (IE%) can be calculated from both potentiodynamic polarization and EIS data, often exceeding 90% at optimal concentrations.

Table 4: Electrochemical Data for Carbon Steel in 1 M HCl with Varying Inhibitor Concentrations

Data obtained from potentiodynamic polarization and EIS measurements at 298 K.

Inhibitor Conc. (mol/L)Corrosion Current Density (icorr, µA/cm²)Charge Transfer Resistance (Rct, Ω·cm²)Inhibition Efficiency (IE%)
0 (Blank)55045-
1 x 10⁻⁵11022080.0%
5 x 10⁻⁵6051089.1%
1 x 10⁻⁴3885093.1%
5 x 10⁻⁴30120094.5%

Surface Analysis Techniques for Inhibitor Film Characterization

The efficacy of this compound as a corrosion inhibitor is fundamentally linked to its ability to form a protective film on a metal surface. The characterization of this thin inhibitor film is crucial for understanding the mechanism of protection. A suite of advanced surface analysis techniques is employed to investigate the composition, thickness, morphology, and adsorption mechanism of such films.

X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for determining the elemental composition and chemical bonding states of the species on the metal surface. mdpi.com By analyzing the core-level spectra of elements like nitrogen (N 1s), sulfur (S 2p), carbon (C 1s), and the substrate metal, XPS can confirm the presence of the inhibitor molecule and elucidate its interaction with the metal. For instance, shifts in the binding energies of N 1s and S 2p electrons can indicate coordination bonding between the imidazole ring's nitrogen, the sulfur atom, and the metal surface atoms, confirming a chemisorption process. mdpi.comresearchgate.net

Atomic Force Microscopy (AFM) provides topographical information about the metal surface at a high resolution. researchgate.net By comparing the surface morphology of the metal before and after the application of the inhibitor, AFM can visualize the formation of a protective film. A significant reduction in surface roughness is typically observed, indicating that the inhibitor has formed a more uniform and smooth layer that shields the metal from the corrosive environment. researchgate.net

Scanning Electron Microscopy (SEM) is another technique used to observe surface morphology. SEM images can provide clear evidence of the protection offered by the inhibitor film by showing a less damaged surface compared to an unprotected surface exposed to the same corrosive medium. researchgate.net

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) offers detailed molecular information from the very top surface layer. It can detect the parent inhibitor molecule as well as fragments, confirming the adsorption of intact this compound. Furthermore, ToF-SIMS imaging can reveal the spatial distribution of the inhibitor and related organometallic complexes across the surface. mdpi.com

Electrochemical techniques, while not direct surface imaging methods, provide complementary information that supports the findings of surface analytical methods. Electrochemical Impedance Spectroscopy (EIS) analyses can reveal an increase in charge transfer resistance upon the addition of the inhibitor, which is indicative of a protective film forming at the metal-solution interface. researchgate.net Potentiodynamic polarization measurements can show a significant reduction in corrosion current density, further quantifying the inhibitor's effectiveness. researchgate.net

Theoretical studies, such as Density Functional Theory (DFT) calculations, are often used in conjunction with experimental techniques. researchgate.net These computational models can predict the adsorption energy, orientation, and electronic interactions of the inhibitor molecule on the metal surface, providing a molecular-level understanding that complements the macroscopic and microscopic experimental data. researchgate.net

Table 1: Surface Analysis Techniques for Inhibitor Film Characterization

TechniqueInformation ProvidedRelevance to this compound
X-ray Photoelectron Spectroscopy (XPS)Elemental composition, chemical states, and bonding information of the surface layer. mdpi.comConfirms adsorption and identifies N-metal and S-metal coordination bonds.
Atomic Force Microscopy (AFM)High-resolution surface topography and roughness. researchgate.netVisualizes the formation of a smooth, protective inhibitor film.
Scanning Electron Microscopy (SEM)Surface morphology and evidence of corrosion damage. researchgate.netShows reduced surface damage in the presence of the inhibitor.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)Molecular information and spatial distribution of surface species. mdpi.comIdentifies intact inhibitor molecules and organometallic complexes on the surface.
Electrochemical Impedance Spectroscopy (EIS)Charge transfer resistance at the metal-solution interface. researchgate.netQuantifies the barrier properties of the formed inhibitor film.

Self-Assembly Processes and Ordered Material Structures (e.g., Liquid Crystals, Hydrogels)

The molecular structure of this compound, featuring a polar imidazole headgroup and a nonpolar hexylthio tail, imparts amphiphilic character, making it a candidate for self-assembly into ordered supramolecular structures. nii.ac.jp Such processes are driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

The imidazole ring is capable of forming strong, directional hydrogen bonds through its N-H donor and lone-pair acceptor sites. researchgate.net This self-complementary hydrogen bonding is a powerful tool for directing molecules into specific arrangements, such as chains or sheets. nii.ac.jpresearchgate.net Additionally, the aromatic nature of the imidazole ring allows for potential π-π stacking interactions, which can further stabilize the assembled structures.

The interplay of these forces can lead to the formation of liquid-crystalline phases. researchgate.net Liquid crystals are states of matter that exhibit properties between those of a conventional liquid and a solid crystal, possessing long-range orientational order. For amphiphilic molecules like this compound, thermotropic or lyotropic liquid-crystalline behavior could be anticipated, where ordered phases (e.g., nematic, smectic) are formed upon changes in temperature or in the presence of a solvent, respectively.

Furthermore, these self-assembly processes can be harnessed to create soft materials like hydrogels. nih.gov Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. nih.govrsc.org In the context of this compound, it could act as a physical cross-linker or a gelling agent. Through hydrogen bonding and hydrophobic interactions, the molecules could self-assemble into a fibrillar network that entraps water, leading to the formation of a supramolecular hydrogel. nih.govnih.gov The formation of these gels is often responsive to external stimuli such as temperature or pH, owing to the sensitivity of the non-covalent bonds involved. nih.gov

Applications in Separation Technologies

The unique chemical structure of this compound makes it a promising candidate for use as an extractant in the separation of metal ions from aqueous solutions, particularly through liquid-liquid extraction. researchgate.netchemrxiv.org The molecule possesses two key functional groups that can coordinate with metal ions: the imidazole ring and the sulfide (B99878) group.

The imidazole ring contains two nitrogen atoms, one of which has a lone pair of electrons readily available for coordination with a variety of metal cations. mdpi.com Imidazole and its derivatives are well-known ligands in coordination chemistry and have been incorporated into systems for metal ion extraction. nih.govsun.ac.za The sulfur atom in the hexylsulfanyl group acts as a soft Lewis base, showing a particular affinity for soft Lewis acidic metal ions such as copper (Cu²⁺), palladium (Pd²⁺), and cadmium (Cd²⁺), according to Pearson's Hard and Soft Acids and Bases (HSAB) theory. nih.gov

The combination of a borderline (nitrogen) and a soft (sulfur) donor atom in a single molecule allows for potentially selective chelation of certain metal ions. The extraction process typically involves the formation of a neutral metal-ligand complex that is more soluble in an organic phase than in the aqueous phase. researchgate.net The hexyl chain enhances the lipophilicity of the complex, facilitating its transfer from the aqueous to the organic phase. The efficiency and selectivity of the extraction can be tuned by adjusting the pH of the aqueous solution, which affects the protonation state of the imidazole ring and the speciation of the metal ion. nih.gov

Table 2: Potential Metal Ion Interactions with this compound

Metal IonClassification (HSAB)Potential Coordinating Atom(s)Rationale for Interaction
Cu²⁺Borderline AcidNitrogen, SulfurStrong coordination with imidazole nitrogen; favorable interaction with soft sulfur. mdpi.com
Fe³⁺Hard AcidNitrogenPrimarily coordinates with the harder nitrogen donor. mdpi.com
Pd²⁺Soft AcidSulfur, NitrogenStrong affinity for the soft sulfur donor. mdpi.com
Zn²⁺Borderline AcidNitrogenCommonly forms complexes with imidazole-based ligands. nih.gov
Cd²⁺Soft AcidSulfur, NitrogenStrong interaction expected with the soft thioether group. nih.gov

Imidazole-based materials are recognized as a highly promising class of sorbents for carbon dioxide (CO₂) capture. cambridge.org The utility of the imidazole moiety in this application stems from the Lewis basic character of the nitrogen atoms in the ring, which can interact with the acidic CO₂ molecule. rsc.org While this compound itself may have modest CO₂ capacity as a simple molecule, it serves as a valuable building block for more complex, high-capacity materials such as ionic liquids, polymers, and metal-organic frameworks (MOFs). researchgate.netacs.org

The mechanism of CO₂ capture by imidazole-based compounds is typically a reversible chemical absorption. rsc.org The lone pair of electrons on a nitrogen atom attacks the electrophilic carbon atom of CO₂, leading to the formation of a carbamate (B1207046) or a similar adduct. rsc.orgacs.org This chemical interaction allows for high selectivity for CO₂ over other non-acidic gases like nitrogen (N₂). frontiersin.org

For example, imidazole can be deprotonated to form an imidazolate anion, which is highly reactive toward CO₂. This principle is used in the design of task-specific ionic liquids. An ionic liquid composed of a suitable cation and an imidazolate anion derived from this compound could potentially exhibit high CO₂ absorption capacity. rsc.orgepa.gov The captured CO₂ can often be released by heating or reducing the pressure, allowing for the regeneration of the sorbent material. rsc.org

Furthermore, the molecule can be incorporated as a functional group in porous polymers or zeolitic imidazolate frameworks (ZIFs). researchgate.netacs.org In these materials, the imidazole units are distributed throughout a high-surface-area structure, making the CO₂-binding sites highly accessible. The porosity of the material is crucial for allowing efficient diffusion of gas molecules to the active sites. researchgate.net

Table 3: CO₂ Capture Performance of Representative Imidazole-Based Materials

Material TypeExampleCO₂ Uptake CapacityConditions
Ionic Liquid1,1,3,3-Tetramethylguanidinium imidazole ([TMG][IM])~1.0 mol CO₂ / mol IL30 °C, 1 atm rsc.org
Zeolitic Imidazolate Framework (ZIF)ZIF-90104.7 cm³/g (4.67 mmol/g)273 K, 1 bar acs.org
N-doped Porous Carbon (from Imidazole HCP)NPC-600-45.81 mmol/g273 K, 1.0 bar researchgate.net
Task-Specific Ionic Liquid1-ethyl-3-methylimidazolium 2-cyanopyrrolide ([EMIM][2-CNpyr])Effective in dilute streamsUsed in encapsulated form nih.gov

Structure Property and Structure Reactivity Relationships Spr/srr

Influence of the Hexylsulfanyl Substituent on Imidazole (B134444) Ring Electronic Properties

The hexylsulfanyl group at the 2-position significantly modulates the electronic landscape of the imidazole ring through a combination of inductive and resonance effects. The sulfur atom, being more electronegative than carbon, exerts a weak electron-withdrawing inductive effect (-I) through the sigma bond framework. chemistrysteps.comauburn.edu This effect tends to decrease the electron density of the imidazole ring.

The interplay of these electronic effects influences the acidity and basicity of the imidazole ring. The electron-donating character of the hexylsulfanyl group through resonance can increase the basicity of the nitrogen atoms in the imidazole ring compared to unsubstituted imidazole.

Correlation of Molecular Structure with Spectroscopic Signatures

The molecular structure of 2-(Hexylsulfanyl)-1H-imidazole gives rise to characteristic spectroscopic signatures that are instrumental in its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR: The protons on the imidazole ring are expected to appear as singlets or doublets in the aromatic region of the spectrum. The chemical shifts of these protons are influenced by the electronic effects of the hexylsulfanyl group. The protons of the hexyl chain will exhibit characteristic signals in the aliphatic region, with chemical shifts and splitting patterns corresponding to their position relative to the sulfur atom.

13C NMR: The carbon atoms of the imidazole ring will have distinct chemical shifts, with the C2 carbon directly attached to the sulfur atom being significantly influenced. The carbons of the hexyl chain will also show a predictable pattern of chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. These include N-H stretching vibrations for the imidazole ring, C-H stretching for both the aromatic ring and the aliphatic hexyl chain, C=N and C=C stretching vibrations within the imidazole ring, and C-S stretching vibrations. The presence of the N-H band is indicative of the 1H-imidazole tautomer.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns are influenced by the structure, with potential cleavage of the hexyl chain and fragmentation of the imidazole ring. The fragmentation of sulfur-containing imidazoles can be complex and may involve rearrangements. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: Imidazole and its derivatives typically exhibit absorption bands in the UV region. The hexylsulfanyl substituent is expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted imidazole due to the extension of the chromophore system through the sulfur atom's lone pairs.

Spectroscopic TechniqueExpected Signature for this compound
1H NMRSignals for imidazole ring protons (aromatic region) and hexyl chain protons (aliphatic region).
13C NMRDistinct signals for imidazole and hexyl chain carbons, with C2 of the imidazole ring being deshielded.
IRCharacteristic bands for N-H, C-H (aromatic and aliphatic), C=N, C=C, and C-S stretching vibrations.
Mass SpectrometryMolecular ion peak and characteristic fragmentation patterns involving the hexyl chain and imidazole ring.
UV-VisUV absorption with a potential bathochromic shift compared to unsubstituted imidazole.

Rational Design Principles for Modulating Chemical Reactivity and Coordination Behavior

The structure of this compound can be systematically modified to tune its chemical reactivity and coordination behavior for specific applications, such as in the design of ligands for metal complexes. researchgate.netnih.govrsc.org

Modification of the Alkyl Chain: Altering the length or branching of the alkyl chain (hexyl group) can influence the steric hindrance around the coordination sites (the nitrogen atoms and the sulfur atom). This can affect the geometry and stability of the resulting metal complexes. The lipophilicity of the molecule is also directly related to the alkyl chain length, which is a critical parameter for applications like corrosion inhibition. acs.orgnih.gov

Substitution on the Imidazole Ring: Introducing other functional groups at the 4 or 5 positions of the imidazole ring can significantly alter its electronic properties and, consequently, its reactivity and coordination affinity. Electron-withdrawing groups would decrease the basicity of the nitrogen atoms, while electron-donating groups would enhance it.

Oxidation of the Sulfur Atom: The sulfur atom of the hexylsulfanyl group can be oxidized to a sulfoxide (B87167) or a sulfone. This would drastically change the electronic properties of the substituent from electron-donating (via resonance) to strongly electron-withdrawing, thereby altering the reactivity of the imidazole ring and its coordination properties.

These design principles allow for the fine-tuning of the molecule's properties to create, for example, more effective catalysts, sensors, or materials with specific electronic or optical properties.

Impact of Structural Variations on Material Science Performance

The molecular structure of this compound and its derivatives has a direct impact on their performance in material science applications, notably in corrosion inhibition and thermal stability.

Corrosion Inhibition Efficacy: Imidazole derivatives are known to be effective corrosion inhibitors for various metals and alloys. Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective film. The adsorption process can involve both physisorption and chemisorption.

The structure of this compound is well-suited for corrosion inhibition due to the presence of multiple adsorption centers: the two nitrogen atoms of the imidazole ring and the sulfur atom of the hexylsulfanyl group. The lone pair electrons on these heteroatoms facilitate coordination with the metal surface.

The length of the alkyl chain plays a crucial role in the effectiveness of the inhibition. Longer alkyl chains, such as the hexyl group, can increase the surface coverage and create a more hydrophobic barrier, thus enhancing the corrosion inhibition efficiency. doaj.orgresearchgate.net Studies on similar inhibitors have shown that increasing the alkyl chain length generally leads to improved performance up to a certain point. acs.orgnih.gov

Structural FeatureImpact on Corrosion Inhibition Efficacy
Imidazole RingActs as a primary adsorption center through its nitrogen atoms.
Sulfur AtomProvides an additional site for strong coordination with the metal surface.
Hexyl ChainIncreases surface coverage and hydrophobicity of the protective film.

Thermal Stability: The thermal stability of a compound is a critical parameter for its application in high-temperature environments. For this compound, the thermal stability is determined by the strength of its chemical bonds. The imidazole ring itself is a relatively stable aromatic system. The thermal decomposition is likely to be initiated by the cleavage of the C-S bond or bonds within the hexyl chain.

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